N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide
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Overview
Description
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide is a complex organic compound that belongs to the class of benzimidazoles.
Preparation Methods
The synthesis of N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide involves multiple steps, including the formation of the pyrimidine ring and the attachment of the benzimidazole moietyThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide can be compared with other similar compounds, such as:
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride: This compound has a similar pyrimidine structure but differs in the substituents attached to the pyrimidine ring.
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide: This compound shares the pyrimidine and benzimidazole moieties but has different functional groups attached.
Properties
Molecular Formula |
C23H24N6O3S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C23H24N6O3S/c1-3-28-17-12-8-7-11-16(17)25-23(28)33-14-18(30)27(2)19-20(24)29(22(32)26-21(19)31)13-15-9-5-4-6-10-15/h4-12H,3,13-14,24H2,1-2H3,(H,26,31,32) |
InChI Key |
CRLSRLPQMRZXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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